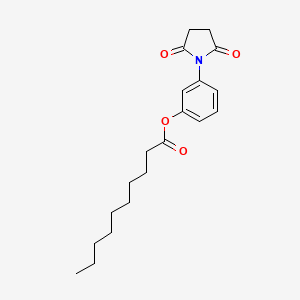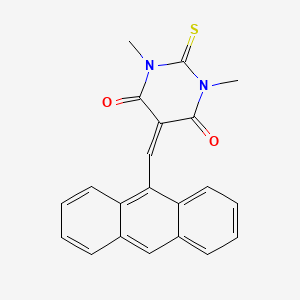
3-(2,5-Dioxopyrrolidin-1-yl)phenyl decanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-Dioxopyrrolidin-1-yl)phenyl decanoate is a chemical compound that belongs to the class of pyrrolidine-2,5-dione derivatives. These compounds are known for their diverse biological activities, including anticonvulsant, antinociceptive, and other pharmacological properties . The structure of this compound consists of a pyrrolidine-2,5-dione ring attached to a phenyl group, which is further linked to a decanoate ester chain.
准备方法
The synthesis of 3-(2,5-Dioxopyrrolidin-1-yl)phenyl decanoate typically involves the following steps :
Starting Materials: The synthesis begins with commercially available succinic anhydride and dl-phenylglycine.
Reaction Conditions: The reaction is carried out in acetic acid at 70°C to form succinamic acid.
Coupling Reaction: The succinamic acid is then coupled with the appropriate decanoate ester using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
化学反应分析
3-(2,5-Dioxopyrrolidin-1-yl)phenyl decanoate undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3-(2,5-Dioxopyrrolidin-1-yl)phenyl decanoate has a wide range of scientific research applications :
Chemistry: It is used as a building block in the synthesis of various hybrid compounds with potential pharmacological activities.
Biology: The compound is studied for its anticonvulsant and antinociceptive properties in animal models of epilepsy and pain.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders such as epilepsy and neuropathic pain.
Industry: The compound is used in the development of new drugs and chemical entities with improved efficacy and safety profiles.
作用机制
The mechanism of action of 3-(2,5-Dioxopyrrolidin-1-yl)phenyl decanoate involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition reduces neuronal excitability and prevents the occurrence of seizures and pain. The compound also interacts with other molecular targets, including voltage-gated sodium channels and NMDA receptors, contributing to its anticonvulsant and analgesic effects .
相似化合物的比较
3-(2,5-Dioxopyrrolidin-1-yl)phenyl decanoate can be compared with other similar compounds, such as :
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound has similar anticonvulsant properties but differs in its molecular structure and specific pharmacological profile.
2-(3-(3-Methylthiophen-2-yl)-2,5-dioxopyrrolidin-1-yl)acetic acid: This compound also exhibits anticonvulsant and antinociceptive activities but has a different chemical structure and mechanism of action.
The uniqueness of this compound lies in its specific combination of structural features and pharmacological properties, making it a valuable compound for further research and development.
属性
分子式 |
C20H27NO4 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC 名称 |
[3-(2,5-dioxopyrrolidin-1-yl)phenyl] decanoate |
InChI |
InChI=1S/C20H27NO4/c1-2-3-4-5-6-7-8-12-20(24)25-17-11-9-10-16(15-17)21-18(22)13-14-19(21)23/h9-11,15H,2-8,12-14H2,1H3 |
InChI 键 |
NCSSTTKPAXQMAG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(=O)OC1=CC=CC(=C1)N2C(=O)CCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl}-2H-chromen-2-one](/img/structure/B12495016.png)
![1-{2-[(3-Fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12495017.png)
![Tert-butyl 4-[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B12495019.png)
![Ethyl 5-{[(2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495037.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B12495044.png)
![8-(azepan-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12495045.png)
![5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12495046.png)

![2-fluoro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12495079.png)
![Propyl 5-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495082.png)
![1-{2-[(3-Fluoro-4-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12495085.png)
![5-{(1E)-2-[1-(4-bromophenyl)pyrrol-2-yl]-1-azavinyl}-2-methoxypyridine](/img/structure/B12495090.png)
![N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12495100.png)
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-one](/img/structure/B12495107.png)
